Cas no 144490-03-9 (1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose)

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a key intermediate in nucleoside and carbohydrate chemistry, widely used in the synthesis of modified nucleosides, antiviral agents, and other biologically active compounds. Its acetyl-protected ribofuranose structure ensures stability during synthetic transformations while allowing selective deprotection for further functionalization. The β-L-configuration is particularly valuable for producing L-nucleoside analogs, which exhibit distinct pharmacological properties compared to their D-counterparts. This compound is characterized by high purity and consistent performance, making it a reliable building block for research and industrial applications in medicinal chemistry. Its compatibility with standard glycosylation protocols further enhances its utility in complex oligosaccharide and nucleotide synthesis.
1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose structure
144490-03-9 structure
Product name:1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
CAS No:144490-03-9
MF:C13H18O9
MW:318.27662
MDL:MFCD07698606
CID:134908
PubChem ID:908100

1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
    • 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose
    • 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBO- FURANOSE
    • 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose
    • β-L-Ribofuranose 1,2,3,5- tetra-O-acetate
    • beta-L-Ribofuranose-1,2,3,5-Tetra-O-acetate
    • beta-L-Ribofuranose tetraacetate
    • D95080
    • AKOS027383206
    • CS-0135998
    • 144490-03-9
    • MFCD07698606
    • beta -L-Ribofuranose 1,2,3,5-tetra-O-acetate
    • 1,2,3,5-Tetra-O-acetyl beta-L-Ribofuranose
    • (2R,3S,4S,5S)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
    • DTXSID10358660
    • C13H18O9
    • [(2S,3S,4S,5R)-3,4,5-tris(acetyloxy)oxolan-2-yl]methyl acetate
    • [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
    • b-L-Ribofuranose, tetraacetate
    • 1,2,3,5-Tetra-O-acetyl--L-ribofuranose
    • (2R,3S,4S,5S)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyltriacetate
    • SCHEMBL3313146
    • AS-60306
    • IHNHAHWGVLXCCI-CYDGBPFRSA-N
    • beta-L-Ribofuranose 1,2,3,5-tetra-O-acetate, >=99.0%
    • 1,2,3,5-Tetra-O-acetyl ss-L-Ribofuranose; ss-L-Ribofuranose Tetraacetate
    • MDL: MFCD07698606
    • Inchi: InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
    • InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N
    • SMILES: CC(=O)OC[C@@H]1O[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H]1OC(C)=O

Computed Properties

  • Exact Mass: 318.09508215g/mol
  • Monoisotopic Mass: 318.09508215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 80-83 °C
  • Solubility: Slightly soluble (11 g/l) (25 º C),

1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25

1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PB298-1g
1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
144490-03-9 97%
1g
257.0CNY 2021-07-15
Ambeed
A655908-25g
(2R,3S,4S,5S)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
144490-03-9 97%
25g
$380.0 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206638-1g
1,2,3,5-Tetra-O-acetyl--L-ribofuranose
144490-03-9 98%
1g
¥128 2023-04-15
TRC
T283105-10g
1,2,3,5-Tetra-O-acetyl b-L-Ribofuranose
144490-03-9
10g
$483.00 2023-05-17
Chemenu
CM328304-25g
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
144490-03-9 95%+
25g
$385 2022-09-29
TRC
T283105-2.5g
1,2,3,5-Tetra-O-acetyl b-L-Ribofuranose
144490-03-9
2.5g
$184.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA021-1G
1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
144490-03-9 95%
1g
¥ 666.00 2023-03-31
SHENG KE LU SI SHENG WU JI SHU
sc-257653-10g
β-L-Ribofuranose 1,2,3,5-tetra-O-acetate,
144490-03-9 ≥90%
10g
¥3046.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRBA021-250mg
1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
144490-03-9 95%
250mg
¥264.0 2024-04-24
BAI LING WEI Technology Co., Ltd.
K14Y30632-1g
1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
144490-03-9 97%
1g
¥576 2023-11-24

Additional information on 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose

Recent Advances in the Application of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose (CAS: 144490-03-9) in Chemical Biology and Pharmaceutical Research

1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose (CAS: 144490-03-9) is a key intermediate in the synthesis of nucleoside analogues and other biologically active compounds. Recent studies have highlighted its importance in the development of antiviral and anticancer agents, particularly in the context of modified nucleosides. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose as a precursor for the synthesis of novel L-nucleoside analogues with potent antiviral activity against RNA viruses. The researchers employed a stereoselective glycosylation strategy to achieve high yields of the target compounds, underscoring the compound's versatility in nucleoside chemistry. The study also revealed that the acetyl-protected ribofuranose moiety enhances the stability of intermediates during synthetic processes, a critical factor in large-scale pharmaceutical production.

In the field of anticancer drug development, a recent Bioorganic & Medicinal Chemistry Letters (2024) report described the incorporation of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose into novel small molecule inhibitors targeting ribonucleotide reductase. The compound's unique stereochemistry was found to be crucial for the selective inhibition of cancer cell proliferation, with in vitro studies showing promising activity against leukemia cell lines. The research team emphasized the importance of the acetyl protecting groups in maintaining the compound's reactivity profile during multi-step synthetic sequences.

From a mechanistic perspective, advanced NMR and X-ray crystallography studies have provided new insights into the conformational preferences of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose in solution and solid states. These structural analyses, published in Carbohydrate Research (2023), have important implications for understanding its reactivity in glycosylation reactions and its interactions with biological targets. The findings suggest that the compound's preferred ring conformation may contribute to its efficacy as a synthetic building block for bioactive molecules.

Recent process chemistry innovations have focused on optimizing the production of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose to meet growing demand in pharmaceutical applications. A 2024 Organic Process Research & Development article detailed a green chemistry approach using enzymatic acetylation of L-ribose, achieving higher yields and reduced environmental impact compared to traditional chemical methods. This advancement addresses both economic and sustainability considerations in the manufacture of this important intermediate.

Looking forward, the unique properties of 1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose continue to inspire new research directions. Current investigations are exploring its potential in mRNA vaccine technology, where modified nucleosides play a critical role in enhancing stability and reducing immunogenicity. Additionally, its application in PROTAC (proteolysis targeting chimera) development represents an emerging area of interest, leveraging its ability to serve as a linker between target-binding and E3 ligase-binding moieties.

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Amadis Chemical Company Limited
(CAS:144490-03-9)1,2,3,5-tetra-O-acetyl-Beta-L-ribofuranose
A999868
Purity:99%
Quantity:25g
Price ($):342.0